
3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole is a chemical compound characterized by the presence of a dichlorophenyl group and a nitro group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole typically involves the reaction of 3,5-dichlorophenylhydrazine with a nitro-substituted ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common solvents used in this synthesis include ethanol and acetic acid, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted derivatives: Formed by nucleophilic substitution reactions.
科学的研究の応用
3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
3,5-Dichlorophenylhydrazine: A precursor in the synthesis of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole.
3,5-Dichlorophenyl isothiocyanate:
Uniqueness
This compound is unique due to the presence of both dichlorophenyl and nitro groups, which confer specific chemical and biological properties
特性
分子式 |
C9H5Cl2N3O2 |
|---|---|
分子量 |
258.06 g/mol |
IUPAC名 |
5-(3,5-dichlorophenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-6-1-5(2-7(11)3-6)9-8(14(15)16)4-12-13-9/h1-4H,(H,12,13) |
InChIキー |
OVICXOKNQACMOI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


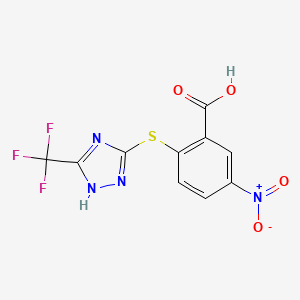
![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)
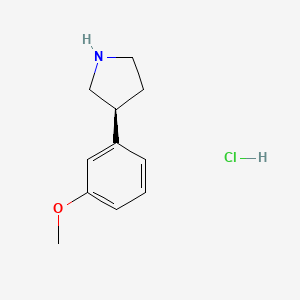

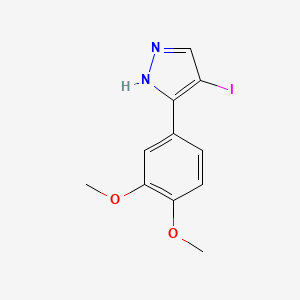




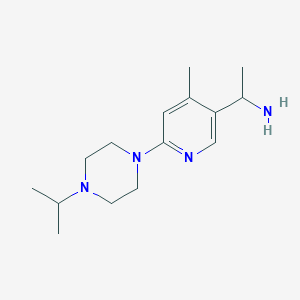
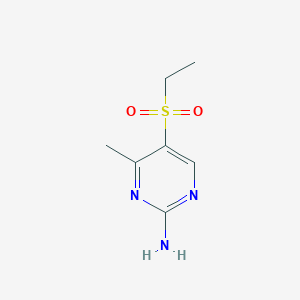

![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)
